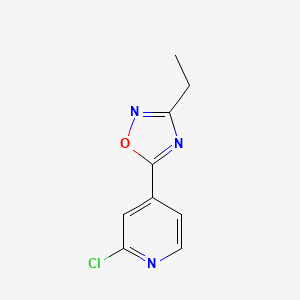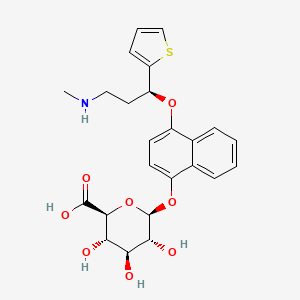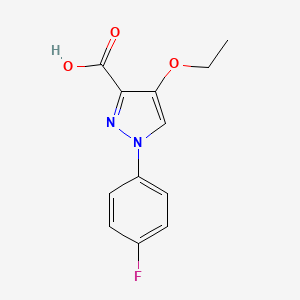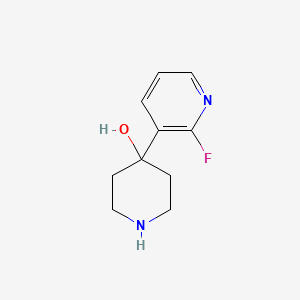
4-(2-Fluoropyridin-3-YL)piperidin-4-OL
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of piperidone derivatives, such as FPOP, has been a subject of considerable interest due to their unique biochemical properties . They serve as precursors to the piperidine ring, which is a ubiquitous moiety in many alkaloid natural products and drug candidates . The synthesis of position isomeric piperidones and their derivatives has been achieved through various methods, including the Mannich base formation reaction .Molecular Structure Analysis
The molecular formula of FPOP is C10H13FN2O . It is a piperidine derivative containing a fluoropyridine moiety. More detailed structural information may be available in specific databases or scientific literature.Chemical Reactions Analysis
The oxyfunctionalization of pyridine derivatives using whole cells of Burkholderia sp. MAK1 has been reported . This method can convert different pyridin-2-amines and pyridin-2-ones into their 5-hydroxy derivatives . Moreover, several methylpyridines as well as methylated pyrazines were converted to appropriate N-oxides .Physical And Chemical Properties Analysis
The molecular weight of FPOP is 196.22 . More detailed physical and chemical properties may be available in specific databases or scientific literature.Wissenschaftliche Forschungsanwendungen
Pharmacology: Drug Design and Development
In pharmacology, 4-(2-Fluoropyridin-3-YL)piperidin-4-OL serves as a crucial building block for the synthesis of various pharmaceutical agents. Its piperidine core is a common motif in medicinal chemistry, often associated with biological activity . The fluoropyridinyl group can enhance the binding affinity of the compound to certain biological targets, making it valuable in the design of new drugs with improved efficacy and selectivity.
Organic Synthesis: Building Block for Heterocyclic Compounds
This compound is instrumental in organic synthesis, particularly in the construction of complex heterocyclic structures . Its reactivity allows for the formation of diverse substituted piperidines, which are prevalent in many natural products and synthetic pharmaceuticals. It can undergo various reactions, including cyclization and amination, to yield novel organic compounds.
Medicinal Chemistry: Structure-Activity Relationship Studies
In medicinal chemistry, 4-(2-Fluoropyridin-3-YL)piperidin-4-OL is used in structure-activity relationship (SAR) studies to understand how structural changes can affect the pharmacological profile of a compound . Modifications to the piperidin-4-OL moiety can lead to significant differences in drug properties, such as potency, duration of action, and metabolic stability.
Chemical Research: Synthesis of Bioactive Molecules
Researchers utilize this compound in the synthesis of bioactive molecules. Its incorporation into larger molecular frameworks can result in the discovery of new compounds with potential therapeutic applications . It is particularly useful in the synthesis of molecules that interact with the central nervous system, given the prevalence of piperidine derivatives in CNS-active drugs.
Biochemistry: Enzyme Inhibition Studies
In biochemistry, derivatives of 4-(2-Fluoropyridin-3-YL)piperidin-4-OL can act as enzyme inhibitors. By modifying specific functional groups, scientists can create inhibitors that are selective for certain enzymes, which is crucial for understanding enzyme mechanisms and for developing therapeutic agents .
Analytical Chemistry: Chromatographic Standards
The compound can be used as a standard in chromatographic methods to help identify and quantify similar compounds in complex mixtures . Its unique chemical structure allows it to serve as a reference point in techniques like HPLC and LC-MS, aiding in the analysis of pharmaceuticals and other chemical entities.
Neuropharmacology: Modulation of Neurotransmitter Systems
4-(2-Fluoropyridin-3-YL)piperidin-4-OL: and its derivatives can modulate neurotransmitter systems, making them valuable in neuropharmacological research. They can be designed to interact with receptors or transporters in the brain, influencing the activity of neurotransmitters like dopamine and serotonin .
Material Science: Precursors for Functional Materials
Lastly, in material science, this compound can be used as a precursor for the synthesis of functional materials. Its ability to form stable and complex structures makes it suitable for creating new materials with specific electronic or photonic properties .
Zukünftige Richtungen
The future directions for the study and application of FPOP and similar compounds could involve further exploration of their synthesis, chemical reactions, and biological activities. The oxyfunctionalization of pyridine derivatives using whole cells of Burkholderia sp. MAK1, for example, is a promising method for the preparation of various pyridin-5-ols and pyridin-N-oxides .
Eigenschaften
IUPAC Name |
4-(2-fluoropyridin-3-yl)piperidin-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FN2O/c11-9-8(2-1-5-13-9)10(14)3-6-12-7-4-10/h1-2,5,12,14H,3-4,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXWUUVFQDAXXDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1(C2=C(N=CC=C2)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4,6,9-Trimethyl[1,2,4]triazolo[4,3-a]quinoline-1-thiol](/img/structure/B1415241.png)
![N-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]morpholine-4-carboxamide](/img/structure/B1415244.png)
![5-Isobutyl-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine] dihydrochloride](/img/structure/B1415247.png)
![tert-Butyl [1-(4,6-dichloro-1,3,5-triazin-2-yl)piperidin-4-yl]carbamate](/img/structure/B1415248.png)
![N-[(2S,4R)-2-(3-Aminophenyl)tetrahydro-2h-pyran-4-yl]acetamide](/img/structure/B1415249.png)
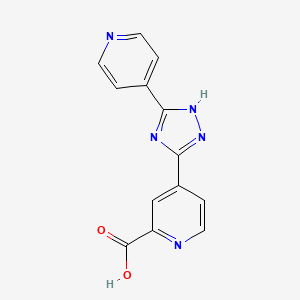
![4,4-Difluoro-1-[(3S)-pyrrolidine-3-carbonyl]piperidine](/img/structure/B1415252.png)
![4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-[[4-(trifluoromethyl)phenyl]methyl]pyrazole](/img/structure/B1415255.png)
![1H-Pyrazole, 1-[2-[[(1,1-dimethylethyl)diphenylsilyl]oxy]ethyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-](/img/structure/B1415256.png)
![[(3-Formyl-2h-chromen-4-yl)thio]acetic acid](/img/structure/B1415258.png)
